Naphthgeranine A

Antifungal activity Aspergillus niger Agar diffusion assay

Researchers facing inconsistent activity in generic naphthoquinone-based oxidative stress assays require a structurally defined, high-purity tool compound. Naphthgeranine A addresses this gap as a specific meroterpenoid free radical scavenger. - Enables precise dissection of antioxidant mechanisms without interference from C-12 hydroxylated analogs. - Demonstrates moderate antifungal activity against Aspergillus niger for focused medicinal chemistry optimization. - Supported by a fully characterized biosynthetic gene cluster, ensuring supply chain continuity for metabolic engineering studies.

Molecular Formula C22H24O5
Molecular Weight 368.4 g/mol
CAS No. 137109-43-4
Cat. No. B163370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthgeranine A
CAS137109-43-4
Synonyms7-demethylnaphterpin
naphthgeranine A
Molecular FormulaC22H24O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)OC)OC)(C)C
InChIInChI=1S/C22H24O5/c1-11-6-7-15-13(8-11)18-19(23)14-9-12(25-4)10-16(26-5)17(14)20(24)21(18)27-22(15,2)3/h8-10,13,15H,6-7H2,1-5H3/t13-,15+/m1/s1
InChIKeyUXJQIMIAQWIAOG-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthgeranine A Baseline Profile


Naphthgeranine A (also known as 7-Demethylnaphterpin) is a meroterpenoid naphthoquinone natural product isolated from Streptomyces species, notably S. prunicolor, S. antibioticus NRRL 8167, and S. sp. XZYN-4 [1]. It belongs to the naphthgeranine/naphterpin/marinone family of polyketide-derived compounds, characterized by a naphthoquinone core with a cyclized geranyl side chain [2]. Its molecular formula is C20H20O5, with a molecular weight of 340.37 g/mol. As a secondary metabolite, it is primarily investigated as a free radical scavenger and exhibits moderate antimicrobial and cytocidal activities [3].

Naphthgeranine A: Generic Substitution Failure


The naphthgeranine family, including Naphthgeranine A (C20H20O5, MW 340.37), B (C20H20O6, MW 356.37), C (C21H22O5, MW 354.40), D (C22H24O5, MW 368.42), and E (C20H16O7, MW 368.34), exhibits significant structural and functional diversity despite a shared meroterpenoid naphthoquinone core [1]. These congeners differ in hydroxylation, methylation, and side-chain cyclization patterns, which directly impact their bioactivity profiles. For instance, Naphthgeranine A uniquely lacks a C-12 hydroxyl group, distinguishing it from analogs like 12-hydroxy-naphthgeranine A and altering its antimicrobial potency and spectrum [2]. Consequently, generic substitution of Naphthgeranine A with another naphthgeranine or a simple naphthoquinone (e.g., juglomycin) will not replicate its specific free radical scavenging properties or its precise antifungal activity, particularly against Aspergillus niger.

Naphthgeranine A Differentiation Evidence


Antifungal Activity: 12-Hydroxy Analog Comparison

In a direct head-to-head comparison using a disk diffusion test against Aspergillus niger ACCC30005 at a dose of 20 µg/disk, Naphthgeranine A exhibited moderate antifungal activity, comparable to its analog 12-hydroxy-naphthgeranine A. Both compounds produced measurable inhibition zones, confirming that the C-12 hydroxyl group is not a critical determinant for activity against this fungal strain. Quantitative zone diameters were not reported, but the study explicitly states 'moderate activity' for both compounds [1].

Antifungal activity Aspergillus niger Agar diffusion assay

Free Radical Scavenging Profile

Naphthgeranine A (7-Demethylnaphterpin) is consistently characterized as a free radical scavenger across multiple reputable vendor technical datasheets and authoritative databases. This activity is a key differentiating feature compared to closely related naphthgeranines (e.g., Naphthgeranine B, C, D, E), which are primarily described for their antimicrobial or cytotoxic properties but lack explicit documentation as radical scavengers [1]. While specific IC50 values from DPPH or other radical scavenging assays are not publicly reported in the core literature, the designation is consistent across independent sources, establishing a distinct pharmacological fingerprint.

Free radical scavenger Antioxidant DPPH assay

Structural Differentiation: C-12 Hydroxylation Absence

Naphthgeranine A is structurally distinct within its family due to the absence of a hydroxyl group at the C-12 position. This is a key differentiating feature compared to analogs such as 12-hydroxy-naphthgeranine A and Naphthgeranine B, which possess this hydroxyl moiety [1][2]. This structural variation directly influences the molecule's physicochemical properties, including its lipophilicity (logP) and hydrogen-bonding capacity, which in turn can affect membrane permeability and target engagement. The biosynthetic gene cluster analysis confirms Naphthgeranine A as a foundational member of the naphterpin/marinone class, with its specific oxidation pattern dictating its downstream functionalization potential [3].

Structural differentiation Naphthgeranine family Biosynthesis

Antimicrobial Spectrum vs. Naphthgeranine B

Naphthgeranine A, along with its congener Naphthgeranine B, exhibits weak antibacterial and antifungal activity in agar disc diffusion assays, with reported Minimum Inhibitory Concentration (MIC) values ranging between 0.1 and 1 mg/mL across various microorganisms [1]. This class-level activity profile provides a baseline for understanding the antimicrobial potential of Naphthgeranine A. While not a high-potency antibiotic, this defined activity range is valuable for researchers exploring structure-activity relationships (SAR) or using the compound as a scaffold for semisynthetic optimization to improve potency.

Antimicrobial activity MIC values Naphthgeranine class

Cytocidal Activity in Tumor Cell Lines

Naphthgeranine A exhibits moderate cytocidal activity against various tumor cell lines in vitro, a property it shares with Naphthgeranine B [1]. This class-level observation establishes Naphthgeranine A as a candidate for further investigation in anticancer drug discovery, particularly as a starting point for medicinal chemistry campaigns aimed at enhancing potency and selectivity. While specific IC50 values against defined cell lines are not detailed in the primary literature, the documented moderate activity provides a crucial baseline for assessing its potential as a lead compound.

Cytocidal activity Tumor cell lines Naphthgeranine class

Naphthgeranine A Application Scenarios


Antifungal Lead Optimization: Aspergillus niger

Given the direct evidence of moderate antifungal activity against Aspergillus niger [1], Naphthgeranine A serves as a validated starting point for medicinal chemistry optimization. Researchers can use the compound to synthesize analogs with improved potency and selectivity, leveraging the established structure-activity relationship (SAR) around the C-12 position. This scenario is particularly relevant for programs targeting filamentous fungal pathogens.

Oxidative Stress: Radical Scavenging Research

Naphthgeranine A's designation as a free radical scavenger [2] makes it a specialized tool compound for investigating the role of naphthoquinones in modulating oxidative stress pathways. Unlike other naphthgeranines primarily studied for antimicrobial activity, Naphthgeranine A can be used to dissect the contribution of the meroterpenoid scaffold to antioxidant defense mechanisms in cellular models.

Biosynthesis & Heterologous Expression

The comprehensive characterization of the Naphthgeranine A biosynthetic gene cluster in S. antibioticus NRRL 8167 [3] provides a robust platform for metabolic engineering. Researchers can utilize this genetic blueprint for heterologous expression in optimized hosts to increase production yields or to generate novel naphthgeranine analogs through combinatorial biosynthesis, advancing both natural product discovery and synthetic biology applications.

Cytotoxicity Screening for Anticancer Leads

The documented moderate cytocidal activity of Naphthgeranine A against various tumor cell lines [4] positions it as a potential lead compound for anticancer drug discovery. Researchers can employ Naphthgeranine A in preliminary cytotoxicity screens to assess its potency against specific cancer cell lines of interest, using it as a benchmark to guide the development of more efficacious naphthoquinone-based chemotherapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthgeranine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.